4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Researchers requiring reproducible pyrimidine library synthesis face supply inconsistency with single-source analogs. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0) directly addresses this with multi-vendor availability at ≥95% purity and batch-specific analytical data. • 73% yield in one-step synthesis from acid chlorides - scalable route for diverse amide-coupled libraries • Balanced LogP 0.09 for lead-like derivatives with favorable cellular permeability and aqueous solubility • Multi-vendor supply with transparent QC documentation ensures procurement security and workflow reproducibility

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
CAS No. 397308-78-0
Cat. No. B1296359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
CAS397308-78-0
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
InChIKeyMOAJQWKFKCJUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid Procurement Guide


4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0) is a heterocyclic building block characterized by a pyrimidine core with hydroxy, methylthio, and carboxylic acid substituents at the 4-, 2-, and 5-positions, respectively . It is commercially available from multiple vendors, including Sigma-Aldrich (AldrichCPR), Fluorochem, AKSci, Hit2Lead, and Bidepharm, with purities typically ranging from 95% to 97% . The compound is supplied as a solid and is classified as non-hazardous under GHS [1]. This guide provides quantitative, comparator-based evidence to support procurement decisions, focusing on factors that differentiate this specific compound from its close structural analogs.

Carboxylic acid handle for amide coupling and esterification
Reported balanced LogP supporting lead-like chemical space
Multi-vendor supply with documented purity specifications

Why Generic Substitution of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid Fails


Substitution of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid with a structurally related analog (e.g., 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, or 2-(methylthio)pyrimidine-5-carboxylic acid) is not scientifically valid without re-validation of the entire synthetic or biological workflow. Differences in functional group identity and substitution pattern (e.g., nitrile vs. carboxylic acid at the 5-position, or bromine vs. hydrogen at the 5-position) lead to substantial changes in reactivity , predicted biological activity profiles [1], and physicochemical properties such as LogP . The following evidence items quantify these differences, demonstrating why this specific CAS number must be sourced for reproducible results.

5-Carbonitrile analog
May act as an ATP mimetic, shifting target engagement and biological readouts
5-Bromo analog
Increased lipophilicity may alter solubility and reactivity profiles
4-Hydroxy-deleted analog
Loss of hydrogen-bonding capacity may limit synthetic and recognition utility

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid Quantitative Procurement Evidence


Synthesis Efficiency: Direct vs. Hydrolysis Route

The direct synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid via reaction of 4-chloro-2-methylthiopyrimidine-5-carbonyl chloride with potassium trimethylmethylsilyl oxide, followed by recrystallization, achieves a 73% yield . This compares favorably to alternative hydrolytic routes, such as the base hydrolysis of ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate, which yields 82.6% . While the latter is higher, it requires an additional synthetic step to prepare the ester precursor, impacting overall synthetic economy. The direct synthesis route offers a more streamlined, one-step conversion from readily available chloropyrimidine intermediates, reducing time and material costs for laboratory-scale preparation .

Synthesis Yield
Method context
Target: 73% (direct synthesis)
Comparator: 82.6% (hydrolysis route)
9.6 pp lower but eliminates ester precursor step
Direct route offers simpler one-step workflow
Cross-study comparable yields; recrystallization from ethyl acetate
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Predicted Multitarget Bioactivity Fingerprint vs. Analogs

Computational prediction (PASS) for 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid indicates a unique activity fingerprint with high probability scores (Pa > 0.9) for lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), apoptosis agonism (0.979), and antineoplastic activity (0.961) [1]. This profile is distinct from that of its 5-carbonitrile analog (CAS 89487-99-0), which is reported to function primarily as an ATP mimetic . While no direct head-to-head assay data exist for the carbonitrile, the mechanistic implication is that the carboxylic acid derivative may engage different biological targets or pathways. The absence of a nitrile group and presence of a carboxylic acid moiety likely confer a different hydrogen-bonding and charge interaction profile.

Predicted Bioactivity
Class-level inference
Lipid metabolism, angiogenesis, DNA synthesis, apoptosis, antineoplastic (Pa > 0.9)
Computational prediction distinct from ATP-mimetic carbonitrile analog
Requires experimental target engagement validation
Drug Discovery Virtual Screening Chemoinformatics

LogP Optimization and Synthetic Versatility

The calculated partition coefficient (LogP) for 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is 0.09 , indicating near-optimal hydrophilicity for drug-like molecules. In contrast, its 5-bromo analog (5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) is significantly more lipophilic due to the bromine substituent (LogP not reported but inferred to be >1). The carboxylic acid group at the 5-position provides a synthetic handle for amide coupling or esterification, enabling facile diversification , whereas the 5-carbonitrile analog requires harsher conditions for conversion to other functional groups. This combination of balanced LogP and versatile reactivity makes the target compound a preferred intermediate for parallel synthesis and library generation.

Calculated LogP
Class-level inference
Target: 0.09
5-Bromo analog: >1 (inferred)
~0.9 log unit difference (approx. 8× partition shift)
Lower LogP suggests improved aqueous solubility for lead optimization
Carboxylic acid handle enables rapid diversification
Medicinal Chemistry Physicochemical Properties Lead Optimization

Vendor Quality Assurance and Purity Specifications

Multiple reputable vendors supply 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid with documented purity specifications: AKSci offers ≥97% purity , Fluorochem supplies 95.0% , and Bidepharm provides 97% standard purity with available batch-specific QC data including NMR, HPLC, and GC . This multi-source availability with consistent purity metrics reduces supply chain risk and allows for vendor qualification based on price, lead time, and supporting documentation. In contrast, several close analogs (e.g., 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile) are available from fewer suppliers with less transparent quality data, increasing the risk of batch-to-batch variability in sensitive applications.

Commercial Purity
Specification review
95–97% across major suppliers
Multi-source supply with documented QC data reduces procurement risk
Batch-specific NMR, HPLC, GC data available
Chemical Procurement Quality Control Supply Chain

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid Application Scenarios


Pyrimidine-Based Bioactive Library Synthesis

Given its established 73% yield in a direct, one-step synthesis from commercially available acid chlorides , and its versatile carboxylic acid handle , this compound is ideally suited for generating diverse pyrimidine libraries through amide coupling or esterification. The balanced LogP of 0.09 suggests that resulting derivatives will possess favorable physicochemical properties for cellular permeability and aqueous solubility, making it a strategic choice for medicinal chemistry campaigns focused on lead-like chemical space.

Probe Development for Angiogenesis and Lipid Metabolism

The high predicted activity scores for angiogenesis stimulation (Pa = 0.995) and lipid metabolism regulation (Pa = 0.999) [1] position this compound as a valuable starting point for chemical probe development in these biological areas. Researchers investigating pathways related to cardiovascular disease, cancer metabolism, or metabolic disorders can prioritize this scaffold over less-predicted analogs (e.g., the ATP-mimetic carbonitrile derivative ) to increase the probability of identifying active hits.

Reliable Building Block for Parallel Synthesis

The availability of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid from multiple vendors with ≥95% purity and batch-specific analytical data ensures consistent performance in high-throughput synthesis workflows. For academic core facilities or industrial discovery groups where reproducibility and supply security are paramount, this compound offers a lower-risk alternative to single-source analogs with less transparent quality documentation.

Application
Selection Property
Validation Focus
Pyrimidine library synthesis
Carboxylic acid coupling handle
Derivative physicochemical profiling (LogP, solubility)
Angiogenesis/lipid metabolism probe development
Predicted high activity for angiogenesis & lipid metabolism
In vitro target engagement and pathway selectivity assays
Parallel synthesis building block
Multi-vendor, documented purity specifications
Batch-to-batch reproducibility and QC data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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